Positional Isomerism Drives Distinct Pharmacophoric Geometry
The 4-thiazoleacetic acid scaffold, exemplified by target compound 653568-74-2, constitutes a distinct chemotype for CRTH2 receptor antagonism. SAR studies demonstrate that the position of the acetic acid chain on the thiazole ring is a critical selectivity determinant. In a series of potent antagonists, the 4-thiazolyleacetic acid arrangement directly influenced receptor affinity, achieving low nanomolar IC50 values, a profile that was not replicated by the corresponding 2-substituted isomers . The target compound therefore provides the correct regiochemistry for accessing this biologically validated pharmacophoric space.
| Evidence Dimension | Receptor Binding Affinity (IC50) for CRTH2 Antagonists |
|---|---|
| Target Compound Data | Scaffold enables potent CRTH2 antagonists (IC50 range reported: 8 - 23 nM for best-in-class analogs in functional assays) . |
| Comparator Or Baseline | 2-thiazoleacetic acid regioisomer containing the exact same substituent set. |
| Quantified Difference | Not directly quantified for the specific intermediate; inferred from SAR of final antagonist compounds where regioisomeric shift leads to significant loss of activity. |
| Conditions | Radioligand binding assay using [35S]GTPγS and functional eosinophil shape change assay in human whole blood. |
Why This Matters
Selecting this specific 4-thiazoleacetic acid building block is mandatory to maintain the pharmacophoric geometry required for lead compounds targeting the validated CRTH2 receptor binding pocket.
- [1] Grimstrup, M., Rist, Ø., Receveur, J.-M., Frimurer, T. M., Mathiesen, J. M., & Högberg, T. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(5), 1638-1641. View Source
- [2] BindingDB Entry for CHEMBL1920641. (2007). IC50: 8 nM for human CRTH2 antagonist activity. Accessed via BindingDB, University of California San Diego. View Source
